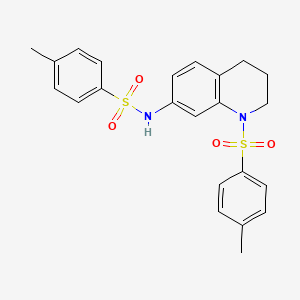
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of new 1,2,3-triazole derivatives of tolbutamide analogues have been synthesized in a simple and effective way in high yields . The structure of the newly synthesized compounds is well characterized by various spectroscopic methods . Another study describes the synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs using the modified Pictet–Spengler reaction .Applications De Recherche Scientifique
Carbonic Anhydrase-II Inhibition
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: has been studied for its potential as an inhibitor of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are sought after for the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. It has been investigated for its effectiveness against various bacterial strains, including E. coli , P. aeruginosa , and S. aureus . The ability to inhibit these bacteria suggests potential for the compound to be used in the development of new antibiotics.
Antifungal and Anticancer Properties
Triazole derivatives, which share a similar structure with this compound, have demonstrated significant antifungal and anticancer properties . This indicates that 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could be a valuable lead compound in the development of new antifungal and anticancer drugs.
Agrochemical Applications
The triazole moiety, which is part of this compound’s structure, is also important in agrochemicals. It can be used in the synthesis of compounds with herbicidal, fungicidal, and insecticidal properties . This broadens the scope of its application in the agricultural sector.
Material Science
In material science, compounds containing the triazole ring have been used in the creation of novel materials with specific properties, such as photostabilizers and anticorrosives . This compound’s structural features could be exploited in the design of new materials with enhanced durability and stability.
Pharmaceutical Synthesis
The compound’s structure makes it a candidate for use in pharmaceutical synthesis. Its sulfonyl and triazole groups can act as intermediates in the creation of various pharmaceutical agents, potentially leading to the development of new therapeutic drugs .
Orientations Futures
The future directions for research on “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities. For instance, some compounds have shown potent antibacterial and antioxidant activity, as well as DPP-4 inhibitory activity . These compounds could potentially be interesting lead pharmacophores that should be further explored .
Propriétés
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-5-11-21(12-6-17)30(26,27)24-20-10-9-19-4-3-15-25(23(19)16-20)31(28,29)22-13-7-18(2)8-14-22/h5-14,16,24H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFSUCOCNQUNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
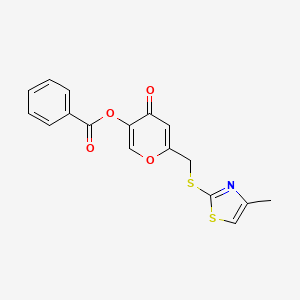
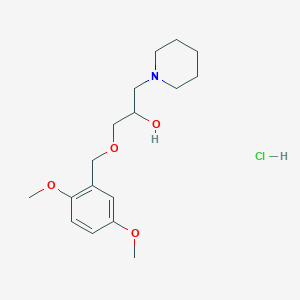

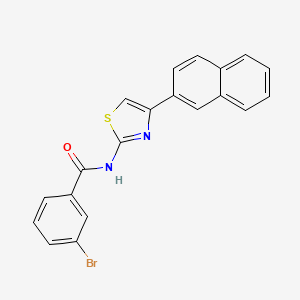
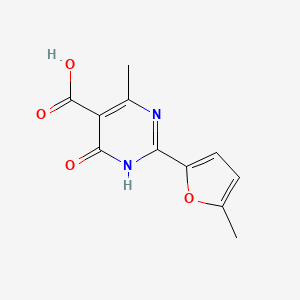
![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
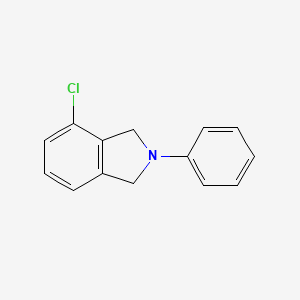
![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)
![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)